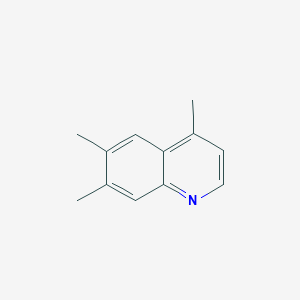

4,6,7-Trimethylquinoline

Description

Historical Development and Theoretical Frameworks of Substituted Quinoline (B57606) Investigations

The history of quinoline chemistry dates back to 1834 when it was first isolated from coal tar. A significant breakthrough in its synthetic chemistry was the Skraup synthesis in 1880, a reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org This was followed by the development of other named reactions for quinoline synthesis, such as the Doebner-von Miller reaction, which provides a route to substituted quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org These classical methods laid the groundwork for the synthesis of a vast array of substituted quinolines.

Theoretical investigations of quinolines have evolved from basic Huckel molecular orbital theory to more sophisticated computational methods like Density Functional Theory (DFT). These theoretical frameworks allow for the prediction of various molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. DFT studies, for instance, can elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the electronic transitions and photophysical behavior of quinoline derivatives. Such theoretical insights are invaluable for designing novel quinoline-based compounds with desired properties for specific applications.

Rationale for Focused Academic Inquiry into 4,6,7-Trimethylquinoline

While extensive research exists on the broader quinoline family, focused academic inquiry into specific isomers such as this compound is driven by the principle of structure-activity relationships (SAR). The precise placement of methyl groups on the quinoline core can significantly influence its biological activity and physicochemical properties. Methyl groups can enhance lipophilicity, which may improve membrane permeability and bioavailability. They can also introduce steric effects that modulate the binding affinity of the molecule to biological targets. Furthermore, the electronic effects of methyl groups, being weakly electron-donating, can alter the electron density of the quinoline ring system, thereby influencing its reactivity and metabolic stability. A focused study on this compound allows for a detailed understanding of how this specific substitution pattern dictates its chemical behavior and potential applications, contributing to a more comprehensive map of the chemical space of substituted quinolines.

Defined Scope and Overarching Research Objectives

The scope of this article is strictly confined to the chemical compound this compound. It aims to provide a comprehensive overview of this specific molecule based on established principles of quinoline chemistry. The overarching research objectives are:

To present a detailed, albeit inferred from related compounds due to a lack of direct literature, profile of this compound, including its physicochemical properties.

To discuss plausible synthetic routes for this compound based on well-established named reactions for quinoline synthesis.

To explore the potential research applications of this compound by drawing parallels with the known applications of other substituted quinolines.

To provide representative spectroscopic data that would be expected for this compound, based on the analysis of similar chemical structures.

This article will not discuss dosage, administration, or safety profiles, as it is a purely chemical and academic inquiry.

Detailed Research Findings on this compound

Due to the limited specific literature on this compound, the following sections present data and discussions that are largely inferred from the known chemistry of analogous substituted quinolines. The provided data tables are representative examples and should be understood as such.

Physicochemical Properties

The physicochemical properties of a molecule are crucial in determining its behavior in various chemical and biological systems. For this compound, these properties can be estimated based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃N |

| Molecular Weight | 171.24 g/mol |

| Appearance | Likely a pale yellow to brown solid or liquid |

| Melting Point | Estimated in the range of 50-70 °C |

| Boiling Point | Estimated in the range of 280-300 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

| pKa (of the conjugate acid) | Estimated to be around 5.0 |

Note: The values in this table are estimations based on the properties of similar substituted quinolines and have not been experimentally verified for this compound due to a lack of available literature.

Synthesis of this compound

The synthesis of this compound can be approached through classical quinoline synthesis methods. The Doebner-von Miller reaction is a plausible route, utilizing 3,4-dimethylaniline (B50824) as the starting material.

Reaction Scheme:

3,4-Dimethylaniline reacts with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or the nitro compound of the starting amine).

Step 1: Michael Addition The amino group of 3,4-dimethylaniline attacks the β-carbon of crotonaldehyde.

Step 2: Cyclization The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline derivative.

Step 3: Dehydration and Oxidation The dihydroquinoline intermediate is then dehydrated and oxidized to yield the final product, this compound.

| Reactant | Role |

| 3,4-Dimethylaniline | Aromatic amine starting material |

| Crotonaldehyde | α,β-Unsaturated carbonyl compound |

| Hydrochloric Acid | Acid catalyst |

| Arsenic Pentoxide | Oxidizing agent |

This represents a theoretical synthetic pathway. Specific reaction conditions would require experimental optimization.

Spectroscopic Data

The structural elucidation of this compound would rely on various spectroscopic techniques. The following tables present expected data based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | d | 1H | H2 |

| ~7.8 | s | 1H | H5 |

| ~7.4 | s | 1H | H8 |

| ~7.2 | d | 1H | H3 |

| ~2.6 | s | 3H | C4-CH₃ |

| ~2.4 | s | 3H | C6-CH₃ |

| ~2.3 | s | 3H | C7-CH₃ |

Solvent: CDCl₃. The chemical shifts are approximate and based on known values for similar quinoline derivatives.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C4 |

| ~148 | C8a |

| ~144 | C2 |

| ~137 | C7 |

| ~136 | C6 |

| ~130 | C5 |

| ~128 | C4a |

| ~126 | C8 |

| ~122 | C3 |

| ~21 | C7-CH₃ |

| ~19 | C6-CH₃ |

| ~18 | C4-CH₃ |

Solvent: CDCl₃. The chemical shifts are approximate.

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular ion) |

| 156 | [M-CH₃]⁺ |

| 142 | [M-C₂H₅]⁺ or [M-N-CH₃]⁺ |

| 128 | [M-C₃H₇]⁺ |

The fragmentation pattern would need to be confirmed by high-resolution mass spectrometry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6804-16-6 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4,6,7-trimethylquinoline |

InChI |

InChI=1S/C12H13N/c1-8-4-5-13-12-7-10(3)9(2)6-11(8)12/h4-7H,1-3H3 |

InChI Key |

GNHAJBXSCSHRCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=CC2=NC=C1)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,6,7 Trimethylquinoline and Substituted Quinoline Analogues

Classical Annulation Reactions for Quinoline (B57606) Scaffolds

The traditional methods for constructing the quinoline ring system involve the condensation and cyclization of aniline (B41778) or its derivatives with various carbonyl-containing compounds. These named reactions remain fundamental in organic synthesis.

Skraup-Doebner-Von Miller Quinoline Synthesis and Mechanistic Implications

The Skraup-Doebner-Von Miller synthesis is a robust method for the preparation of quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgacs.org This reaction is a modification of the original Skraup synthesis, which utilizes glycerol, an oxidizing agent, and sulfuric acid to generate the α,β-unsaturated aldehyde in situ. pharmaguideline.com The Doebner-von Miller variation allows for the direct use of pre-formed α,β-unsaturated aldehydes and ketones. nih.gov

The reaction is typically catalyzed by strong acids such as sulfuric acid, and often requires an oxidizing agent. pharmaguideline.com The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. pharmaguideline.com A more recent study has proposed a fragmentation-recombination mechanism for this reaction. wikipedia.org

| Reactants | Conditions | Product |

| Aniline, α,β-Unsaturated carbonyl compound | Lewis or Brønsted acid catalyst | Substituted quinoline |

Friedländer Quinoline Synthesis and its Application to Substituted Systems

The Friedländer synthesis provides a direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. wikipedia.orgeurekaselect.com The versatility of this method allows for the synthesis of a wide array of polysubstituted quinolines. eurekaselect.com

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second, and more generally accepted pathway, begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation to form the quinoline ring. wikipedia.orgthieme-connect.com

| Reactants | Conditions | Product |

| 2-Aminoaryl aldehyde or ketone, Compound with α-methylene group | Acid or base catalysis | Polysubstituted quinoline |

Comprehensive Review of Other Named Reactions

A variety of other named reactions have been developed for the synthesis of the quinoline scaffold, each with its own specific substrates and advantages. iipseries.orgwikipedia.org

Combes Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions to produce a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

Conrad-Limpach Synthesis : In this reaction, an aniline is condensed with a β-ketoester. wikipedia.orgsynarchive.com Depending on the reaction temperature, either a 4-hydroxyquinoline (B1666331) (at lower temperatures) or a 2-hydroxyquinoline (B72897) (at higher temperatures) can be formed. pharmaguideline.comwikipedia.org

Doebner Reaction : The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. iipseries.orgwikipedia.org

Gould-Jacobs Reaction : This synthesis begins with the reaction of an aniline with an ethoxymethylenemalonate derivative. wikiwand.comwikipedia.org The resulting intermediate undergoes thermal cyclization and subsequent hydrolysis and decarboxylation to afford a 4-hydroxyquinoline. wikiwand.comablelab.eu

Knorr Quinoline Synthesis : This method utilizes the acid-catalyzed cyclization of a β-ketoanilide to form a 2-hydroxyquinoline. wikipedia.orgsynarchive.com The reaction is typically carried out in the presence of a strong acid like sulfuric acid. drugfuture.com

Niementowski Quinoline Synthesis : This reaction involves the condensation of anthranilic acid with a ketone or aldehyde to produce a γ-hydroxyquinoline derivative. wikipedia.org The reaction often requires high temperatures. wikipedia.org

Pfitzinger Reaction : The Pfitzinger synthesis employs the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to generate a quinoline-4-carboxylic acid. wikipedia.orgresearchgate.net The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound and subsequent cyclization. wikipedia.org

Povarov Reaction : The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene to produce a tetrahydroquinoline, which can then be oxidized to a quinoline. wikipedia.orgorganic-chemistry.org

| Named Reaction | Key Reactants | Primary Product Type |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinoline |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline or 2-Hydroxyquinoline |

| Doebner | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid |

| Gould-Jacobs | Aniline, Ethoxymethylenemalonate derivative | 4-Hydroxyquinoline |

| Knorr | β-Ketoanilide | 2-Hydroxyquinoline |

| Niementowski | Anthranilic acid, Ketone/Aldehyde | γ-Hydroxyquinoline |

| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid |

| Povarov | Aniline, Benzaldehyde, Alkene | Tetrahydroquinoline/Quinoline |

Modern Catalytic Approaches to Trimethylquinoline Synthesis

While classical methods are foundational, modern organic synthesis has seen the development of more efficient and versatile catalytic approaches for the construction of quinoline derivatives, including trimethylquinolines.

Transition Metal-Mediated Cyclization and Cross-Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinolines. Various metals, including palladium (Pd), nickel (Ni), and manganese (Mn), have been employed to catalyze the formation of the quinoline ring system through diverse mechanistic pathways such as cyclization and cross-coupling reactions. organic-chemistry.org These methods often offer milder reaction conditions and greater functional group tolerance compared to their classical counterparts. For instance, palladium-catalyzed reactions have been developed for the aerobic oxidative aromatization of aliphatic alcohols and anilines to yield substituted quinolines. organic-chemistry.org

Organocatalytic Methodologies (e.g., Brønsted Acid Catalysis for Trimethylquinolines)

In recent years, organocatalysis has gained prominence as a sustainable and metal-free alternative for quinoline synthesis. Brønsted acids, in particular, have been shown to be effective catalysts for the cyclization of N-alkyl anilines with alkynes or alkenes to produce a variety of quinoline derivatives. rsc.orgrsc.org These reactions can often be performed under metal- and solvent-free conditions, with oxygen as a green oxidant, offering an environmentally friendly route to these important heterocyclic compounds. rsc.orgrsc.org Brønsted acids have also been utilized to catalyze the Friedländer synthesis, providing an efficient pathway to polysubstituted quinolines. tandfonline.commdpi.com

Green Chemistry Principles and Sustainable Synthesis Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to address the shortcomings of traditional methods. nih.gov These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. nih.gov Key green methodologies in quinoline synthesis include the use of alternative energy sources like microwave irradiation and ultrasound, the application of environmentally friendly solvents such as water and ionic liquids, and the development of reusable and non-toxic catalysts. tandfonline.comnih.gov

Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields in various quinoline syntheses. tandfonline.com One-pot multicomponent reactions are another hallmark of green quinoline synthesis, offering high atom economy and simplified work-up procedures by combining several reaction steps without isolating intermediates. The use of water as a solvent is particularly advantageous due to its non-toxic, non-flammable, and inexpensive nature. lookchem.com Furthermore, solvent-free reaction conditions represent an ideal green approach by completely eliminating solvent waste. mdpi.com

Several green catalysts have been explored for quinoline synthesis, including reusable heterogeneous catalysts, biocatalysts, and biodegradable catalysts. nih.govnih.gov For example, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been reported as an inexpensive, non-toxic, and environmentally benign catalyst for the synthesis of quinoline derivatives in water. lookchem.com The development of such protocols aligns with the growing demand for sustainable chemical manufacturing. researchgate.net

Table 1: Comparison of Green Synthesis Protocols for Quinoline Derivatives

| Protocol | Key Features | Advantages | Reference |

| Microwave-assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, improved yields, energy efficiency. | tandfonline.com |

| Aqueous Media Synthesis | Utilization of water as the reaction solvent. | Environmentally benign, low cost, non-flammable. | lookchem.com |

| Solvent-free Reactions | Reactions conducted without a solvent. | Elimination of solvent waste, simplified work-up. | mdpi.com |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, biodegradable. | nih.gov |

| Reusable Catalysts | Catalysts that can be recovered and reused. | Reduced catalyst waste, cost-effective for large-scale synthesis. | nih.gov |

Regioselective Synthesis Strategies for 4,6,7-Trimethylquinoline Isomers

The regioselective synthesis of polysubstituted quinolines, such as this compound, presents a significant challenge due to the potential for the formation of multiple isomers. The substitution pattern on the final quinoline ring is determined by the nature and position of substituents on the aniline and the carbonyl precursors, as well as the reaction conditions.

Classical methods like the Doebner-von Miller and Friedländer syntheses can exhibit poor regioselectivity, especially with unsymmetrical ketones. researchgate.net For instance, the reaction of an aniline with an unsymmetrical ketone in a Friedländer synthesis can potentially yield two different constitutional isomers.

Controlling regioselectivity often involves the careful selection of starting materials and catalysts. For example, in the Doebner-von Miller reaction, the use of α,β-unsaturated carbonyl compounds with specific substitution patterns can direct the cyclization to favor a particular isomer. It has been shown that introducing an electron-withdrawing group in the α,β-unsaturated carbonyl component can reverse the typical regioselectivity of the Skraup-Doebner-Von Miller synthesis.

Modern synthetic strategies often employ directing groups or pre-functionalized substrates to achieve high regioselectivity. Transition metal-catalyzed C-H activation and functionalization of the quinoline core is an emerging area that allows for the precise introduction of substituents at specific positions, although this is more commonly applied to the functionalization of a pre-formed quinoline ring rather than its initial construction.

Synthetic Pathways to Dihydrotrimethylquinoline Intermediates (e.g., 1,2-Dihydro-2,2,4-trimethylquinoline)

Dihydroquinolines, particularly 1,2-dihydroquinolines, are often key intermediates in the synthesis of quinolines and are also valuable compounds in their own right. 1,2-Dihydro-2,2,4-trimethylquinoline is a well-known example, commonly synthesized through the acid-catalyzed reaction of aniline with acetone (B3395972). This reaction can be considered a variation of the Doebner-von Miller synthesis.

The synthesis typically involves the reaction of an aromatic amine with a ketone in the presence of a catalyst. For 1,2-dihydro-2,2,4-trimethylquinoline, aniline reacts with acetone, which can also act as the solvent. The reaction can be catalyzed by various acids, including heteropolyacids. The one-pot synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines from anilines and acetone has been reported using MOF-199 as a heterogeneous catalyst under solvent-free conditions, highlighting a greener approach.

Mechanistic Studies of Dimerization and Functionalization Reactions

1,2-Dihydro-2,2,4-trimethylquinoline is known to undergo dimerization, particularly under acidic conditions. Mechanistic studies suggest that the dimerization can proceed through an electrophilic aromatic substitution pathway. Protonation of one molecule of the dihydroquinoline can generate a reactive electrophilic species that then attacks a second molecule of the dihydroquinoline at an electron-rich position on the aromatic ring.

Functionalization reactions of dihydroquinolines often involve electrophilic substitution on the electron-rich benzene (B151609) ring. The nitrogen atom and the alkyl substituents influence the reactivity and regioselectivity of these reactions. The mechanism of electrophilic aromatic substitution typically involves the generation of an electrophile, which then attacks the aromatic ring to form a carbocation intermediate (arenium ion). Subsequent loss of a proton restores the aromaticity and yields the substituted product.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is crucial for developing a scalable and economically viable synthesis of this compound and its analogues. Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and the molar ratio of reactants.

For classical methods like the Doebner-von Miller reaction, a significant challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate, which can lead to low yields. The use of a biphasic reaction medium has been shown to mitigate this issue by sequestering the carbonyl compound in an organic phase, thereby increasing the yield. In some modified Doebner-von Miller reactions, it was found that using acrolein diethyl acetal (B89532) in a monophasic, aqueous acidic medium significantly improved the yield of the quinoline product.

For large-scale industrial synthesis, factors such as the cost and availability of starting materials, the efficiency of the catalyst, and the ease of product isolation and purification are of paramount importance. The development of continuous flow processes is also a promising avenue for the scalable and safe synthesis of quinoline derivatives.

Advanced Spectroscopic and Structural Elucidation of 4,6,7 Trimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4,6,7-trimethylquinoline, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl group protons. The aromatic region (typically δ 7.0-9.0 ppm) would feature signals for the five protons on the quinoline (B57606) core, while the aliphatic region (typically δ 2.0-3.0 ppm) would contain signals for the three methyl groups.

The expected chemical shifts (δ) are influenced by the electron-donating methyl groups and the electron-withdrawing nitrogen atom. The protons on the pyridine (B92270) ring (H-2, H-3) are expected to be the most downfield. The protons on the benzene (B151609) ring (H-5, H-8) would also exhibit characteristic shifts. The three methyl groups at positions 4, 6, and 7 would appear as sharp singlet signals.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~8.7 | Doublet (d) |

| H-3 | ~7.2 | Doublet (d) |

| H-5 | ~7.8 | Singlet (s) |

| H-8 | ~7.9 | Singlet (s) |

| 4-CH₃ | ~2.7 | Singlet (s) |

| 6-CH₃ | ~2.5 | Singlet (s) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for all 12 carbon atoms in the molecule. The positions of the signals would depend on the carbon's hybridization and its electronic environment. The quaternary carbons (C-4, C-6, C-7, C-8a, C-4a) would be distinguishable from the carbons bearing hydrogen atoms (CH). The methyl carbons would appear at the most upfield positions.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~150 |

| C-3 | ~121 |

| C-4 | ~145 |

| C-4a | ~148 |

| C-5 | ~127 |

| C-6 | ~138 |

| C-7 | ~137 |

| C-8 | ~129 |

| C-8a | ~126 |

| 4-CH₃ | ~19 |

| 6-CH₃ | ~21 |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships. For this compound, a key correlation would be observed between the H-2 and H-3 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal (H-2, H-3, H-5, H-8) and each methyl proton signal (4-CH₃, 6-CH₃, 7-CH₃) to its corresponding carbon atom signal (C-2, C-3, C-5, C-8, and the methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. It is invaluable for piecing together the molecular skeleton. For instance, the protons of the 4-CH₃ group would show correlations to C-3, C-4, and C-4a. Similarly, the H-5 proton would show correlations to C-4, C-6, and C-8a, confirming the connectivity of the rings and the positions of the substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical and Conformational Analysis

While this compound is a largely planar and rigid molecule, NOE spectroscopy can provide through-space correlations between protons that are close to each other, further confirming assignments. For example, an NOE would be expected between the protons of the 4-CH₃ group and the H-5 proton, confirming their spatial proximity. Similarly, NOE correlations would be anticipated between the 6-CH₃ protons and the H-5 proton, and between the 7-CH₃ protons and the H-8 proton.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, which provides the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) measures this value with very high accuracy, allowing for the determination of the exact molecular formula.

For this compound (C₁₂H₁₃N), the expected exact mass is 171.1048 g/mol . HRMS analysis would aim to find a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this calculated value to within a few parts per million (ppm), thus confirming the molecular formula.

The standard mass spectrum would show a prominent molecular ion peak at m/z = 171. Key fragmentation patterns typical for quinolines would also be expected. A common fragmentation pathway involves the loss of a methyl radical (•CH₃) to give a fragment ion at m/z = 156. Another characteristic fragmentation of quinoline rings is the loss of hydrogen cyanide (HCN), which could lead to a fragment at m/z = 144.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 171.1048 | [M]⁺ (HRMS) or [M+H]⁺ |

| 171 | Molecular Ion Peak [M]⁺ (MS) |

| 156 | [M - CH₃]⁺ |

Vibrational Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl groups.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1520-1450 | C=N Stretch | Heteroaromatic Ring |

| 1470-1430 | C-H Bend | Aliphatic C-H (Methyl) |

Based on a comprehensive search of the available literature, specific experimental data for the advanced spectroscopic and structural analysis of this compound is not available. Published studies detailing the Raman spectroscopy, electronic spectroscopy (UV-Vis), and X-ray crystallography of this particular compound could not be located.

Therefore, it is not possible to provide the detailed research findings, data tables, and analyses as requested in the specified outline for the following sections:

X-ray Crystallography for Solid-State Structural Analysis

Analysis of Crystal Packing and Intermolecular Interactions

While research exists for other quinoline derivatives, the strict focus on this compound cannot be met with the currently accessible scientific literature. Computational studies predicting these properties may exist but were not found in the performed searches for experimental data.

Computational Chemistry and Theoretical Modeling of 4,6,7 Trimethylquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy. This information is fundamental to predicting the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. scirp.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 4,6,7-trimethylquinoline.

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high precision. nih.gov This optimized structure represents the lowest energy conformation of the molecule in the gas phase or in a simulated solvent environment. Beyond geometry, DFT is applied to calculate a range of electronic properties that are crucial for understanding reactivity. These include the distribution of electron density, electrostatic potential maps that highlight electron-rich and electron-poor regions, and atomic charges calculated through methods like Natural Bond Orbital (NBO) analysis. nih.gov Furthermore, DFT is instrumental in predicting spectroscopic properties, such as vibrational frequencies (IR and Raman spectra), which can be compared with experimental data to confirm the molecular structure. nih.govresearchgate.net

Different combinations of functionals and basis sets are used in DFT calculations to achieve the desired accuracy. For quinoline (B57606) derivatives, hybrid functionals like B3LYP are commonly paired with Pople-style basis sets such as 6-311+G(d,p) to provide reliable results for both structure and energy. scirp.orgresearchgate.net

| DFT Functional/Basis Set | Calculated Property | Significance |

|---|---|---|

| B3LYP/6-311+G(d,p) | Molecular Geometry Optimization | Predicts the most stable 3D structure, including bond lengths and angles. scirp.org |

| M06-2X/6-311++G(d,p) | Thermodynamic Parameters (Enthalpy, Gibbs Free Energy) | Determines the relative stability of different isomers or conformers. nih.gov |

| B3LYP/6-31G(d,p) | Electrostatic Potential (ESP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org |

| B3LYP/6-311+G** | Vibrational Frequencies (IR/Raman) | Aids in the assignment of experimental spectroscopic data. nih.gov |

| Various | Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution on each atom in the molecule. nih.gov |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. pressbooks.pubnumberanalytics.com This framework is essential for understanding chemical bonding and electronic transitions. Within MO theory, Frontier Molecular Orbital (FMO) theory specifically focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it central to the molecule's role as a nucleophile. libretexts.org Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, defining the molecule's electrophilic character. libretexts.org The interaction between the HOMO of one molecule and the LUMO of another is a key principle governing chemical reactions. wikipedia.org

For this compound, FMO analysis can predict its reactivity. The energy of the HOMO is related to its ionization potential (ease of removing an electron), while the LUMO energy relates to its electron affinity (ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. scielo.br A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scielo.br Conversely, a small gap suggests the molecule is more polarizable and reactive. DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net

| Property | Description | Implication for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons (nucleophilicity). A higher energy value suggests stronger donation capability. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons (electrophilicity). A lower energy value suggests stronger acceptance capability. |

| HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) | Energy difference between the LUMO and HOMO. | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scielo.br |

| Global Hardness (η ≈ ΔE / 2) | Measure of resistance to change in electron distribution. | A larger value, associated with a larger gap, indicates a "harder," less reactive molecule. rsc.org |

| Global Softness (S = 1 / η) | Reciprocal of hardness. | A larger value indicates a "softer," more reactive molecule. rsc.org |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a virtual laboratory for investigating the detailed steps of a chemical reaction. By mapping the potential energy surface (PES) that governs the transformation from reactants to products, researchers can identify all relevant intermediates and transition states, thereby elucidating the complete reaction mechanism. researchgate.net

A chemical reaction rarely proceeds in a single step. Instead, it follows a specific sequence of events known as the reaction pathway. This pathway connects reactants, intermediates (stable species formed during the reaction), and products through high-energy states called transition states. khanacademy.org A transition state is a specific molecular configuration along the reaction coordinate that represents the energy maximum for a particular step. youtube.com It is an unstable, transient species that cannot be isolated experimentally.

Computational methods, particularly DFT, are indispensable for locating and characterizing transition states. researchgate.net A transition state search algorithm starts with an initial guess of the geometry and systematically moves "uphill" on the potential energy surface to find the saddle point corresponding to the transition state. The successful location of a transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the molecular motion along the reaction coordinate, for instance, the breaking of one bond and the formation of another.

Once the transition states connecting all reactants, intermediates, and products have been identified, the entire reaction pathway is determined. This provides a step-by-step molecular movie of the reaction mechanism.

With all stationary points (reactants, intermediates, transition states, and products) on the reaction pathway located, an energy profile can be constructed. khanacademy.org This profile plots the relative potential energy of the system as the reaction progresses from reactants to products.

The most critical kinetic parameter derived from the energy profile is the activation energy (Ea or ΔG‡). nih.gov This is the energy difference between the reactants and the highest-energy transition state in the reaction pathway. youtube.com According to transition state theory, the activation energy is the primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. By calculating the activation energies for different potential pathways, computational chemists can predict which reaction is kinetically favored. For multi-step reactions, the step with the highest activation energy is the rate-determining step. khanacademy.org These theoretical predictions of reaction rates and mechanisms can guide experimental efforts to optimize reaction conditions. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., this compound + Reagent) | 0.0 (Reference) |

| TS1 | Transition State for Step 1 | +25.5 |

| Intermediate | Stable species formed after Step 1 | +5.2 |

| TS2 | Transition State for Step 2 | +18.9 |

| Products | Final products of the reaction | -10.4 |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics excels at describing the electronic details of static structures, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the system evolves. This technique is invaluable for studying the dynamic behavior of this compound, including its flexibility and its interactions with biological macromolecules like proteins.

Ligand-Target Interactions: A primary application of MD in drug discovery is to study how a potential drug molecule (a ligand), such as a this compound derivative, binds to its biological target, typically a protein. nih.gov The process usually begins with molecular docking, a computational technique that predicts the preferred binding orientation of the ligand within the protein's active site.

The resulting ligand-protein complex is then subjected to an MD simulation, typically for nanoseconds to microseconds. nih.govphyschemres.org The simulation provides a dynamic picture of the binding event, revealing:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates. nih.gov

Key Interactions: The specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking). nih.gov MD allows for the analysis of the persistence and strength of these interactions over time.

Induced Fit: How the protein and ligand may change their conformations to accommodate each other upon binding.

Binding Free Energy: Advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, a quantity that correlates with the ligand's binding affinity (and thus its potency). nih.gov

These detailed insights into ligand-target interactions are critical for the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov

| Interaction Type | Description | Example in a Protein Active Site |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (donor) and another nearby electronegative atom (acceptor). | The quinoline nitrogen atom acting as a hydrogen bond acceptor with the backbone NH of a hinge region residue (e.g., Met). nih.gov |

| Hydrophobic Interaction | The tendency of nonpolar groups (like methyl groups) to cluster together to minimize contact with water. | The trimethyl-substituted benzene (B151609) ring of the quinoline core fitting into a hydrophobic pocket lined with nonpolar amino acids (e.g., Leu, Val, Ile). |

| π-π Stacking | Attractive, noncovalent interactions between the electron clouds of aromatic rings. | The aromatic quinoline ring stacking with the aromatic side chain of a Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) residue. |

| Salt Bridge | A combination of hydrogen bonding and electrostatic attraction between oppositely charged residues. | Interaction between a protonated quinoline nitrogen (if basic enough) and the carboxylate side chain of an Aspartic Acid (Asp) or Glutamic Acid (Glu) residue. |

Quantitative Structure-Property Relationship (QSPR) Derivations (Excluding Purely Physical Properties)

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical correlation between the structural features of a series of chemical compounds and their observed properties or biological activities. In the context of this compound and its analogs, these models are instrumental in predicting various non-physical properties, such as biological activities, and in guiding the design of new molecules with desired characteristics.

Research in this area for quinoline derivatives is extensive, with studies focusing on a range of biological activities including anticancer, antimalarial, antimicrobial, and antituberculosis properties. While specific QSPR/QSAR studies exclusively on this compound are not abundant in publicly accessible literature, the principles and findings from studies on substituted quinolines can be extrapolated to understand its potential behavior. These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of a molecule's structure, and then correlating these descriptors with the property of interest using statistical methods like Multiple Linear Regression (MLR) and machine learning algorithms.

Detailed Research Findings

A significant body of research has been dedicated to developing QSAR models for the biological activities of quinoline derivatives. These models provide valuable insights into the structural requirements for a particular activity.

For instance, in the realm of anticancer research, a study on a series of 33 quinoline derivatives targeting gastric cancer cell lines led to the development of a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA). mdpi.com This model helps in understanding the relationship between the three-dimensional structure of the molecules and their biological activity. The insights gained from the CoMFA contour maps can guide the modification of the quinoline scaffold to enhance its anticancer potency. mdpi.com

In another study focusing on the antimalarial activity of 37 hybrid 4-anilinoquinoline-triazine derivatives, a QSAR model was generated that showed a good correlation between the structural descriptors and the inhibitory concentration (IC50) values. nih.gov The predictive capability of this model was validated internally and externally, indicating its potential for designing new antimalarial agents. nih.gov

Furthermore, QSAR studies have been instrumental in investigating the antituberculosis activity of quinoline derivatives. A study on a set of quinoline derivatives resulted in a statistically significant QSAR model with good predictive power. sustech.edu The model indicated a positive correlation between the octanol/water partition coefficient (logP) and the absolute difference in charge-weighted surface areas with the antituberculosis activity. sustech.edu

The development of these QSAR models often involves the use of various molecular descriptors that can be broadly categorized as electronic, steric, hydrophobic, and topological. The statistical significance and predictive power of these models are typically evaluated using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the external validation correlation coefficient (R²ext).

Below are interactive data tables summarizing findings from representative QSAR studies on quinoline derivatives, which can provide a framework for understanding the potential properties of this compound.

Data Tables

The following tables present data from QSAR studies on quinoline derivatives, showcasing the types of descriptors used and the correlation with biological activity.

Table 1: QSAR Model for Anticancer Activity of Quinoline Derivatives

This table is based on a study of quinoline derivatives and their activity against a gastric cancer cell line. mdpi.com The specific descriptors for the full set of 33 compounds were not detailed in the source, but the table illustrates the relationship between the observed and predicted activities for a subset of these compounds, demonstrating the model's predictive power.

| Compound ID | Observed pIC50 | Predicted pIC50 |

| 1 | 4.886 | 4.869 |

| 2 | 4.853 | 4.846 |

| 3 | 4.823 | 4.829 |

| 4 | 4.795 | 4.791 |

| 5 | 4.769 | 4.772 |

| 6 | 4.744 | 4.743 |

| 7 | 4.718 | 4.719 |

| 8 | 4.698 | 4.693 |

| 9 | 4.657 | 4.668 |

| 10 | 4.638 | 4.641 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: QSAR Model for Antimalarial Activity of 4-Anilinoquinoline-Triazine Hybrids

This table presents a selection of compounds from a study on antimalarial hybrids, showing their structure and biological activity. nih.gov The QSAR model developed in this study utilized a combination of lipophilic, geometrical, physicochemical, and steric descriptors.

| Compound ID | R1 | R2 | IC50 (nM) | pIC50 |

| 1 | morpholinyl | 4-(trifluoromethyl)phenyl | 1.25 | 2.097 |

| 2 | morpholinyl | 4-chlorophenyl | 1.33 | 2.124 |

| 3 | morpholinyl | 4-fluorophenyl | 1.47 | 2.167 |

| 4 | morpholinyl | 4-methoxyphenyl | 1.55 | 2.190 |

| 5 | morpholinyl | 4-methylphenyl | 1.93 | 2.286 |

| 6 | piperidin-1-yl | 4-chlorophenyl | 2.36 | 2.373 |

| 7 | piperidin-1-yl | 4-fluorophenyl | 2.87 | 2.458 |

| 8 | piperidin-1-yl | 4-methoxyphenyl | 3.12 | 2.494 |

| 9 | piperidin-1-yl | 4-methylphenyl | 3.56 | 2.551 |

| 10 | morpholinyl | 4-ethylpiperazin-1-yl | 2.16 | 0.334 |

IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50.

Table 3: Descriptors in a QSAR Model for Antituberculosis Activity of Quinoline Derivatives

This table highlights the key descriptors and their correlation from a QSAR study on quinoline derivatives against Mycobacterium tuberculosis. sustech.edu

| Descriptor | Definition | Correlation |

| logP (o/w) | Octanol/water partition coefficient | Positive |

| DCASA | Absolute difference in charge-weighted areas | Positive |

| r² (training set) | Coefficient of determination for the training set | 0.8231 |

| Q² (cross-validation) | Cross-validated coefficient of determination | 0.8015 |

| r² (test set) | Coefficient of determination for the test set | 0.9792 |

These examples underscore the utility of QSPR/QSAR models in understanding the structure-property relationships of quinoline derivatives. For this compound, these models suggest that its properties will be influenced by the electronic and steric effects of the three methyl groups on the quinoline core. The increased lipophilicity due to the methyl groups, as would be reflected in a higher logP value, could, for example, enhance its antituberculosis activity based on the findings in Table 3.

Investigation of Chemical Reactivity and Mechanistic Transformations of 4,6,7 Trimethylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system possesses two rings with differing reactivity towards electrophiles. The pyridine (B92270) ring is deactivated due to the electron-withdrawing effect of the nitrogen atom, making it resistant to electrophilic attack. Conversely, the benzene (B151609) ring (carbocyclic ring) is more susceptible to electrophilic aromatic substitution (SEAr). youtube.comwikipedia.org

In 4,6,7-trimethylquinoline, the presence of three methyl groups on the benzene portion of the molecule significantly influences the regioselectivity of SEAr reactions. Methyl groups are activating and ortho-, para-directing. wikipedia.org The positions on the benzenoid ring are C-5, C-6, C-7, and C-8. With methyl groups already at positions 6 and 7, the potential sites for substitution are C-5 and C-8.

The directing effects of the existing substituents can be summarized as follows:

The quinoline nitrogen deactivates the heterocyclic ring and, to a lesser extent, the benzenoid ring.

The 4-methyl group has a minor electronic influence on the benzenoid ring.

The 6-methyl group activates and directs incoming electrophiles to the ortho (C-5) and para (C-7, already substituted) positions.

The 7-methyl group activates and directs incoming electrophiles to the ortho (C-6, already substituted; C-8) positions.

Considering these factors, electrophilic attack is strongly favored at the C-5 and C-8 positions. The precise outcome of a specific reaction, such as nitration or halogenation, would depend on the reaction conditions and the steric hindrance imposed by the adjacent methyl and peri (C-5 vs C-4 methyl) groups. For instance, in the nitration of 2,4,6-trimethylquinoline, a related compound, the methyl groups direct the incoming nitro group to the available electron-rich position. For this compound, the C-5 and C-8 positions are the most probable sites of substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃ / H₂SO₄ (Nitration) | 5-Nitro-4,6,7-trimethylquinoline and 8-Nitro-4,6,7-trimethylquinoline | The methyl groups at C-6 and C-7 activate the C-5 and C-8 positions for electrophilic attack. wikipedia.org |

| Br₂ / FeBr₃ (Bromination) | 5-Bromo-4,6,7-trimethylquinoline and 8-Bromo-4,6,7-trimethylquinoline | Similar to nitration, the activating methyl groups direct halogenation to the available C-5 and C-8 positions. |

| SO₃ / H₂SO₄ (Sulfonation) | 5-(this compound)sulfonic acid and 8-(this compound)sulfonic acid | Sulfonation is also directed by the activating groups, though it can be sensitive to steric effects. |

Nucleophilic Substitution Reactions and Ring Transformations

The quinoline nucleus, particularly the pyridine ring, is susceptible to nucleophilic attack due to its electron-deficient nature. However, direct nucleophilic substitution of a hydrogen atom is rare and requires harsh conditions. Typically, nucleophilic substitution reactions on the quinoline ring occur at the C-2 and C-4 positions, especially when a good leaving group (like a halide) is present. mdpi.comresearchgate.net

For this compound, which lacks a leaving group, direct nucleophilic substitution is not a facile process. To induce such reactivity, the molecule would first need to be functionalized, for example, by oxidation to a quinolone followed by chlorination to introduce a leaving group at the 2- or 4-position.

Once a suitable leaving group is installed (e.g., 4-chloro-6,7-dimethylquinoline), the compound can react with a variety of nucleophiles. Studies on analogous chloroquinolines show that they readily undergo substitution with amines, thiols, and azide (B81097) ions. mdpi.comresearchgate.net

Ring transformation reactions can occur under specific conditions, often involving strong bases or reactive intermediates. For example, the treatment of certain quinoline derivatives with nucleophiles like sodamide can lead to ring opening and re-closure, a process known as the Chichibabin reaction, although this typically involves amination at the 2-position. youtube.com

Chemical Modifications Involving the Methyl Substituents (e.g., Oxidation, Halogenation, Condensation Reactions)

The three methyl groups on this compound are reactive sites for a variety of transformations.

Oxidation: The methyl groups, being in benzylic-type positions, can be oxidized to various functional groups.

Selective Oxidation: Using mild oxidizing agents, it is possible to selectively oxidize one methyl group to an aldehyde or carboxylic acid. The 4-methyl group is generally more reactive towards certain reagents due to its position adjacent to the heterocyclic nitrogen. Oxidation of the methyl groups can yield quinoline aldehydes, which are precursors for other derivatives, or quinoline carboxylic acids. wikipedia.org

Vigorous Oxidation: Strong oxidizing agents like potassium permanganate (B83412) can lead to the oxidation of all three methyl groups, potentially followed by decarboxylation or ring degradation.

Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide under UV light) can introduce a halogen atom onto the methyl groups, forming halomethylquinoline derivatives. These compounds are versatile intermediates for further nucleophilic substitution reactions.

Condensation Reactions: If a methyl group is first oxidized to an aldehyde (e.g., this compound-x-carbaldehyde), it can participate in various condensation reactions.

Aldol (B89426) Condensation: The aldehyde can react with enolates or other carbonyl compounds in aldol-type reactions to form α,β-unsaturated carbonyl derivatives. libretexts.orgyoutube.com

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonic acid derivatives) can yield cinnamic acid-type structures.

Claisen-Schmidt Condensation: Base-catalyzed condensation with another ketone or aldehyde leads to the formation of chalcone-like compounds. youtube.com

Table 2: Potential Reactions of the Methyl Groups of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Oxidation | SeO₂ or MnO₂ | 4-Formyl-6,7-dimethylquinoline |

| KMnO₄ (hot, conc.) | Quinoline-4,6,7-tricarboxylic acid | |

| Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 4-(Bromomethyl)-6,7-dimethylquinoline |

| Condensation (of the corresponding aldehyde) | Acetone (B3395972), NaOH (Aldol) | (E)-4-(6,7-Dimethylquinolin-4-yl)but-3-en-2-one |

Heterocyclic Ring Opening and Rearrangement Processes

While the quinoline ring is aromatic and generally stable, it can undergo ring opening and rearrangement under specific, often forcing, conditions.

Reductive Cleavage: Vigorous reduction can lead to the cleavage of the heterocyclic ring. For example, reduction with sodium in liquid ammonia (B1221849) (Birch reduction) can partially reduce the benzene ring, but under more extreme conditions, C-N bond cleavage can occur.

Oxidative Cleavage: Strong oxidation, as mentioned, can cleave the benzene ring to afford pyridine dicarboxylic acids (in the case of quinoline itself, quinolinic acid is formed). wikipedia.org For this compound, this would yield a substituted pyridine dicarboxylic acid.

Rearrangements: Rearrangements of the quinoline skeleton are not common but can be induced. For instance, N-acylated-1,2-dihydroquinolines have been shown to rearrange in the presence of organolithium compounds. rsc.orgrsc.org Photochemical reactions can also induce rearrangements in heterocyclic systems.

These processes are generally not synthetically straightforward for simple substituted quinolines and often require the pre-installation of specific functional groups to facilitate the transformation.

Catalytic Applications and Mechanistic Studies of this compound Derivatives in Organic Transformations

Quinoline derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. While this compound itself is not a common ligand, its derivatives can be designed for specific catalytic applications. nih.gov The electronic properties of the ligand, influenced by the three methyl groups, can tune the reactivity and selectivity of the metal center.

Ligand Synthesis: Derivatives of this compound can be prepared to incorporate other coordinating groups (e.g., phosphines, amines, or hydroxyl groups) to create bidentate or pincer-type ligands. For example, functionalizing the C-8 position with a diphenylphosphine (B32561) group would create a P,N-bidentate ligand.

Catalytic Reactions: Such ligands could be employed in a variety of catalytic transformations, including:

Hydrogenation: Quinoline-based ligands have been used in catalysts for transfer hydrogenation. acs.org

C-C Coupling Reactions: Palladium complexes with N-heterocyclic ligands are staples in cross-coupling chemistry.

Hydroformylation and Carbonylation: Rhodium and cobalt complexes are often used for these transformations.

Polymerization: Iron complexes with quinoline-based ligands have been studied for hydrovinylation reactions. princeton.edu

Mechanistic studies of such catalytic systems would involve a combination of experimental techniques (kinetics, isotopic labeling) and computational methods (DFT calculations) to elucidate the catalytic cycle, identify key intermediates, and understand the role of the this compound-based ligand in controlling the reaction's efficiency and selectivity. acs.org

Mechanistic Biological and Medicinal Chemistry Research on 4,6,7 Trimethylquinoline Derivatives

Mechanism of Action Studies in Biological Systems

Understanding the precise mechanism by which a compound exerts its biological effect is fundamental to drug discovery. For quinoline (B57606) derivatives, research has focused on identifying their molecular targets and characterizing the nature of the interaction.

Molecular Target Identification and Validation (e.g., Tubulin, Penicillin Binding Protein 2a (PBP2a))

The biological activity of quinoline derivatives is often traced to their interaction with specific proteins. Tubulin, a crucial protein in the formation of microtubules, has been identified as a key target for certain anticancer quinoline compounds. Microtubules are essential for cell division (mitosis), and their disruption can lead to cell cycle arrest and apoptosis (programmed cell death).

In studies on structurally related 5,6,7-trimethoxy quinoline derivatives, compounds were found to inhibit tubulin polymerization. nih.gov The most potent of these compounds were observed to arrest cancer cells in the G2/M phase of the cell cycle, which is consistent with the disruption of microtubule dynamics. nih.gov For instance, compound 7e (see table below) was shown to be a tubulin inhibitor, leading to dose-dependent apoptosis in cancer cells. nih.gov This validates tubulin as a legitimate molecular target for this class of substituted quinolines.

While not specifically documented for 4,6,7-trimethylquinoline, other quinoline derivatives have been investigated for their antibacterial action, targeting enzymes like Penicillin-Binding Protein 2a (PBP2a), which is critical for bacterial cell wall synthesis in resistant strains like MRSA. Another identified target for antitubercular quinoline derivatives is DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov These examples highlight the diverse range of molecular targets available to the quinoline scaffold, suggesting potential avenues for future investigation of this compound derivatives.

Receptor Binding and Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor. nih.gov This method provides insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex.

For a series of novel 5,6,7-trimethoxy quinoline derivatives designed as tubulin inhibitors, molecular docking studies were performed to understand their interaction with the colchicine-binding site of tubulin. nih.gov The analysis revealed that the trimethoxy quinoline core fits into a cavity formed by specific amino acid residues. The binding is stabilized by various interactions, including hydrogen bonds and hydrophobic interactions.

One of the most active compounds, 7e , demonstrated the lowest binding energy in the molecular modeling study, indicating a strong and stable interaction with the tubulin pocket. nih.gov Similarly, docking studies on other quinoline derivatives targeting HIV reverse transcriptase have shown that high docking scores correlate with potent biological activity. These studies identified key hydrophobic interactions with amino acid residues like TYR 188 and PHE 227 and hydrogen bonding with LYS 101 as crucial for binding. nih.gov

| Compound ID | Derivative Type | Key Docking Interactions | Predicted Binding Energy (kcal/mol) | Target Protein |

| Compound 7e | N-(4-benzoyl phenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | Interactions with colchicine-binding site residues | Lowest among tested series nih.gov | Tubulin nih.gov |

| Compound 7f | N-(4-phenoxyphenyl)-5,6,7-trimethoxy-2-methylquinolin-4-amine | Interactions with colchicine-binding site residues | Not specified, but potent activity | Tubulin nih.gov |

| Generic Quinoline | Anilinoquinoline | Hydrophobic interactions with TYR 188, PHE 227; H-bonding with LYS 101 | -9.96 to -10.67 | HIV-RT nih.gov |

| Compound 10 | Ring-substituted quinoline | Interactions with Tyr21, Gly84, Asn85, Asp110 | -18.8 | Mtb DNA gyrase nih.govresearchgate.net |

This table presents data from studies on structurally related quinoline derivatives to illustrate the principles of molecular docking analysis.

Enzymatic Inhibition Kinetics and Molecular Mechanisms

Enzyme kinetics studies are essential for quantifying the potency of an inhibitor and elucidating its mechanism of action. The primary metrics used are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The mechanism can be competitive, non-competitive, uncompetitive, or mixed. khanacademy.orgnih.gov

Competitive Inhibition : The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, it increases the apparent Michaelis constant (Km) but does not change the maximum reaction velocity (Vmax). youtube.comlibretexts.org

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site). This binding event reduces the enzyme's catalytic efficiency regardless of whether the substrate is bound. In this case, Vmax is lowered, but Km remains unchanged. youtube.comlibretexts.org

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This form of inhibition leads to a decrease in both Vmax and Km. khanacademy.orgyoutube.com

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. This affects both Km and Vmax. nih.gov

These mechanisms can be distinguished by analyzing Lineweaver-Burk plots, which graph the inverse of reaction velocity (1/v) against the inverse of substrate concentration (1/[S]). embrapa.br For example, a study on quinolone derivatives targeting Mtb DNA gyrase determined the IC50 values for the most active compounds to be in the low micromolar range (e.g., 1.26 µM for compound 7d ), demonstrating potent enzymatic inhibition. researchgate.net While specific kinetic data for this compound is not widely published, these principles guide the evaluation of any new derivative.

Structure-Activity Relationship (SAR) Investigations for Biological Activity

Structure-Activity Relationship (SAR) studies aim to connect the specific chemical features of a molecule to its biological effects. By systematically modifying a lead compound, researchers can identify which parts of the structure are essential for activity. nih.govnih.gov

Rational Design and Synthesis of Modified this compound Structures

Rational drug design involves creating new molecules with a specific biological purpose, often based on the structure of a known ligand or the target protein's binding site. researchgate.net For quinoline derivatives, research has shown that modifications at various positions on the quinoline ring can dramatically influence activity. nih.gov

For example, in the design of anticancer agents, a common strategy is to hybridize the quinoline scaffold with other pharmacophores known to have cytotoxic effects. researchgate.net The synthesis of a new series of 5,6,7-trimethoxy quinolines involved reacting substituted anilines with 4-chloro-5,6,7-trimethoxy-2-methylquinoline. nih.gov This approach allows for the introduction of a wide variety of substituents at the 4-position, enabling a systematic exploration of the SAR. A similar strategy could be applied to a 4-chloro-4,6,7-trimethylquinoline precursor to generate a library of new derivatives for biological screening.

Systematic Study of Substituent Effects on Mechanistic Pathways

SAR analysis reveals how different functional groups at specific positions impact biological activity. For antitumor quinoline derivatives, it has been observed that an aniline (B41778) group at the C-4 position and alkoxy groups (like methoxy) at the C-7 position can be important for optimal activity. nih.gov

In a study of 5,6,7-trimethoxy quinolines, the nature of the N-aryl substituent at the 4-position was found to be critical. nih.gov

Derivatives with an N-(4-benzoyl phenyl) group (7e ) or an N-(4-phenoxyphenyl) group (7f ) at the 4-position showed the most potent antiproliferative activity. nih.gov

In contrast, derivatives where the 4-position was part of a styryl system showed lower cytotoxicity. nih.gov

Advanced In Vitro Biological Activity Studies (Mechanism-Focused)

Anticancer Activity: Investigation of Cellular Mechanisms (e.g., Cell Cycle Arrest, Apoptosis Induction, Tubulin Polymerization Inhibition)

The anticancer potential of quinoline derivatives is a significant area of research, with studies focusing on their ability to interfere with key cellular processes in cancer cells.

Cell Cycle Arrest and Apoptosis Induction:

A number of quinoline derivatives have been shown to inhibit cancer cell growth by inducing cell cycle arrest and apoptosis (programmed cell death). For example, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) was found to inhibit the growth of human ovarian cancer cells in a dose- and time-dependent manner. nih.gov Mechanistic studies revealed that this compound induces apoptosis, as evidenced by morphological changes, DNA fragmentation, and positive TUNEL staining. nih.gov The growth inhibition was associated with both cell cycle arrest and the induction of apoptosis. nih.gov

Similarly, other complex heterocyclic systems incorporating the quinoline structure have been shown to arrest the cell cycle and trigger apoptosis in human breast cancer cell lines like MCF-7. nih.gov The progression of cells through the cell cycle is a tightly regulated process, and its disruption is a common mechanism for anticancer drugs. Some quinoline derivatives have been observed to cause an accumulation of cells in the G2/M phase or the G0/G1 phase of the cell cycle. nih.govnih.gov

Tubulin Polymerization Inhibition:

A key target for many anticancer agents is the protein tubulin, which polymerizes to form microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division, migration, and intracellular transport. nih.gov Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.netmdpi.comrsc.org

These compounds disrupt microtubule dynamics, leading to a blockage of mitosis at the G2/M phase and subsequent apoptotic cell death. nih.gov For instance, certain hybridized quinoline derivatives have shown significant tubulin polymerization inhibitory activity, with IC50 values in the low micromolar range. researchgate.net Some of these compounds are believed to exert their effect by binding to the colchicine (B1669291) binding site on β-tubulin. rsc.org The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, ultimately leading to the death of rapidly dividing cancer cells.

Interactive Data Table: Anticancer Activity of Quinoline Derivatives

| Compound | Derivative Type | Target Cell Line | IC50 (µM) | Cellular Mechanism |

| 12e | 6,7-methylenedioxy-quinolin-2(1H)-one | Human ovarian cancer (2774, SKOV3) | - | Cell cycle arrest, Apoptosis induction nih.gov |

| 3b | Pyrazolopyrimidoquinoline | - | 13.29 | Tubulin polymerization inhibition researchgate.net |

| 3d | Pyrazolopyrimidoquinoline | - | 13.58 | Tubulin polymerization inhibition researchgate.net |

| D13 | Quinoline-sulfonamide | HeLa | 1.34 | Tubulin polymerization inhibition (IC50: 6.74 µM) mdpi.com |

| 3c | 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-one | A549 | 5.9 | Tubulin polymerization inhibition rsc.org |

Antimalarial Activity: Target-Specific Mechanistic Research

The quinoline core is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a classic example. Research continues to explore new quinoline derivatives to overcome widespread drug resistance. mdpi.com Mechanistic studies are focused on identifying specific molecular targets within the Plasmodium parasite.

One approach involves the hybridization of the quinoline moiety with other pharmacophores. For instance, hybrids of quinoline and pyrimidine (B1678525) have been synthesized and studied for their mode of action. mdpi.com Molecular docking studies have suggested that some 7-arylpyrazolo[1,5-a]pyrimidine derivatives may act as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway. mdpi.com

Other potential targets for quinoline-based antimalarials include protein kinases, which are crucial regulators of parasite cell survival and proliferation. nih.gov Additionally, enzymes involved in the parasite's metabolism, such as acetyl-CoA synthetase, have been identified as targets. Inhibition of this enzyme can affect various metabolic processes and histone acetylation. nih.gov The development of 4-amino-7-chloroquinoline derivatives, such as pyrrolizidinylmethyl derivatives, aims to overcome resistance mechanisms that affect older drugs like chloroquine, potentially by preventing metabolic dealkylation. mdpi.com

Antitrypanosomal Activity: Mode of Action Studies

Human African trypanosomiasis, or sleeping sickness, is another parasitic disease where quinoline derivatives have shown promise. Research into the mode of action of these compounds is crucial for developing more effective treatments.

A study on 1,2-dihydroquinoline (B8789712) derivatives, specifically 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (B1210297) (10a) , has provided insights into their antitrypanosomal mechanism. This compound displayed potent activity against Trypanosoma brucei rhodesiense in vitro. nih.gov Mechanistic investigations revealed that exposure of T. b. brucei to this compound led to the production of reactive oxygen species (ROS). nih.gov This suggests that the trypanocidal (parasite-killing) mode of action of these 1,2-dihydroquinoline derivatives involves the induction of oxidative stress within the parasite. nih.gov Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the organism to detoxify these reactive products, leading to cellular damage and death.

Mutagenic Mechanisms and DNA Interaction Studies of Trimethylquinoline Derivatives

The potential for a chemical compound to interact with DNA and cause mutations (mutagenicity) is a critical aspect of its toxicological profile. Studies have been conducted on quinoline and its derivatives to assess these properties.

Research has shown that quinoline itself can be mutagenic in the Salmonella typhimurium Ames test, particularly in the presence of a metabolic activation system (S-9 mix). nih.gov This indicates that metabolic byproducts of quinoline may be the ultimate mutagens. The study also found that several other quinoline derivatives were mutagenic. nih.gov

The interaction of metal complexes of some heterocyclic compounds, structurally related to quinolines, with DNA has also been explored. While direct studies on this compound are limited, research on related structures provides some insights. For example, studies on certain thiosemicarbazone metal complexes have investigated their genotoxic potential. mdpi.com Some of these complexes were found to induce DNA damage in leukemia cells, as detected by the Comet assay. mdpi.com Spectroscopic techniques and DNA thermal denaturation studies have been used to explore the nature of the interaction between these compounds and DNA, helping to distinguish between different binding modes, such as intercalation (inserting between DNA base pairs) or groove binding. mdpi.com For some nickel and platinum derivatives, a slight stabilization of the DNA duplex was observed, though significant intercalation was generally ruled out. mdpi.com These studies underscore the importance of evaluating the DNA interaction and mutagenic potential of new quinoline-based therapeutic agents.

Exploration of Advanced Materials Science Applications Derived from 4,6,7 Trimethylquinoline Scaffolds

Research into Polymeric Additives and Antioxidant Roles

The incorporation of 4,6,7-trimethylquinoline and its derivatives into polymeric systems has been an area of significant research, particularly concerning their ability to enhance polymer stability and performance.

Mechanistic Investigations of Antioxidant Action in Polymeric Systems

Derivatives of trimethyl-quinoline, such as polymerized 2,2,4-trimethyl-1,2-dihydroquinoline, are recognized for their antioxidant properties in rubber and other polymers. researchgate.netmdpi.comchemicalbook.comhaz-map.com The antioxidant mechanism of these quinoline (B57606) derivatives is attributed to their ability to act as radical scavengers. In polymeric systems, degradation often occurs through free-radical chain reactions initiated by heat, light, or mechanical stress. The amine group present in dihydroquinoline derivatives can donate a hydrogen atom to reactive peroxy radicals, thereby terminating the degradation chain and preventing further breakdown of the polymer matrix.

Studies have investigated the reaction mechanisms involved in the synthesis and polymerization of 2,2,4-trimethyl-1,2-dihydroquinoline. researchgate.net One proposed pathway involves the condensation of aromatic amines with α-alkenyl alkyl ethers to form the quinoline, which then polymerizes. researchgate.net Another method involves the reaction of acetone (B3395972) and aniline (B41778) to form a Schiff base, which is then reduced and cyclized. researchgate.net The antioxidant activity of these polymers is linked to the ability of the nitrogen atom in the dihydroquinoline units to stabilize free radicals. The presence of multiple methyl groups on the quinoline ring can also influence the antioxidant activity by affecting the electron density of the ring system and the steric accessibility of the active sites. researchgate.net

| Antioxidant Compound | Polymer System | Mechanism of Action | Reference |

| Poly(1,2-dihydro-2,2,4-trimethylquinoline) | Rubber | Radical Scavenging | researchgate.netmdpi.comchemicalbook.comhaz-map.com |

| 2,2,4-trimethyl-1,2-dihydroquinoline | Crepe Rubber Modified Asphalt (B605645) | Radical Scavenging | mdpi.com |